molecular formula C7H9ClN2 B13903672 1-(3-Chlorophenyl)-1-methylhydrazine

1-(3-Chlorophenyl)-1-methylhydrazine

Cat. No.: B13903672
M. Wt: 156.61 g/mol
InChI Key: RZEDEAUECMJEBX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1-methylhydrazine is an organic compound characterized by the presence of a chlorophenyl group attached to a methylhydrazine moiety

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-1-methylhydrazine typically involves the reaction of 3-chlorobenzaldehyde with methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-1-methylhydrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-1-methylhydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-1-methylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-1-methylhydrazine can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(3-Trifluoromethylphenyl)piperazine: Used in combination with other compounds for its stimulant effects. The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which differentiate it from other related compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

1-(3-chlorophenyl)-1-methylhydrazine

InChI

InChI=1S/C7H9ClN2/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,9H2,1H3

InChI Key

RZEDEAUECMJEBX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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